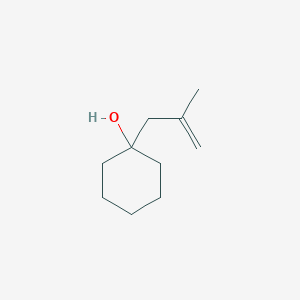
Cyclohexanol, 1-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexanol, 1-(2-methyl-2-propenyl)-, can be achieved through several methods. One common approach involves the alkylation of cyclohexanol with 2-methyl-2-propenyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of cyclohexanol, 1-(2-methyl-2-propenyl)-, may involve the catalytic hydrogenation of the corresponding ketone, 1-(2-methyl-2-propenyl)cyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature to achieve the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanol, 1-(2-methyl-2-propenyl)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-methyl-2-propenyl)cyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the ketone back to the alcohol can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-(2-methyl-2-propenyl)cyclohexanone.
Reduction: Cyclohexanol, 1-(2-methyl-2-propenyl)-.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
Cyclohexanol, 1-(2-methyl-2-propenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of fragrances and flavors.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cyclohexanol, 1-(2-methyl-2-propenyl)-, involves its interaction with specific molecular targets and pathways. As an alcohol, it can form hydrogen bonds with biological molecules, affecting their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a hydroxyl group attached to the cyclohexane ring.
2-Methylcyclohexanol: An alcohol with a methyl group and a hydroxyl group attached to the cyclohexane ring.
1-(2-Methyl-2-propenyl)cyclohexanone: The corresponding ketone of cyclohexanol, 1-(2-methyl-2-propenyl)-.
Uniqueness
Cyclohexanol, 1-(2-methyl-2-propenyl)-, is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical properties and reactivity compared to other cyclohexanol derivatives. This structural feature allows for specific interactions and applications that are not possible with simpler alcohols.
Properties
CAS No. |
51800-40-9 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2-methylprop-2-enyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H18O/c1-9(2)8-10(11)6-4-3-5-7-10/h11H,1,3-8H2,2H3 |
InChI Key |
FJPCMDZCALCRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1(CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2,2,6,6-Tetramethylpiperidin-1-yl)sulfanyl]carbonothioyl}morpholine](/img/structure/B14649335.png)
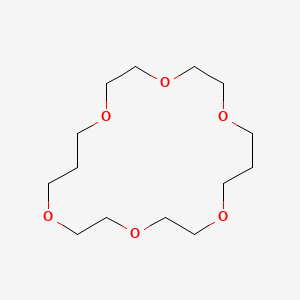
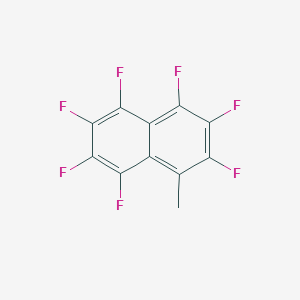
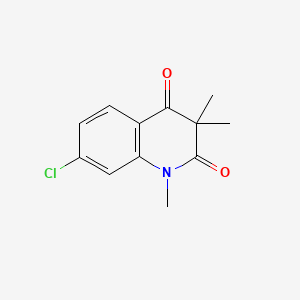
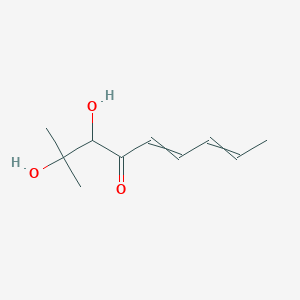
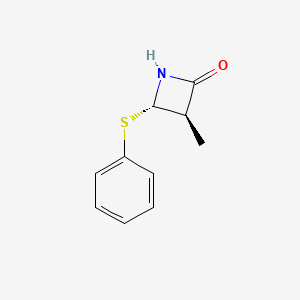

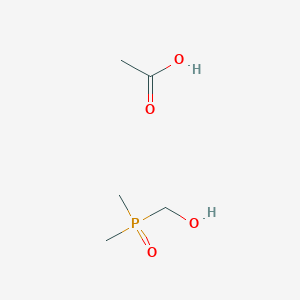
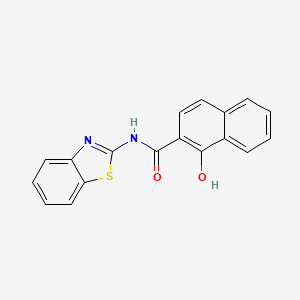

![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)



